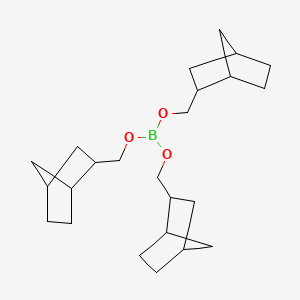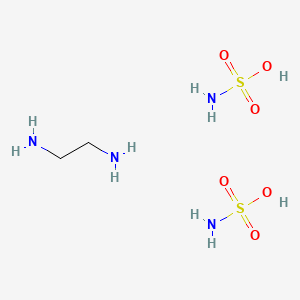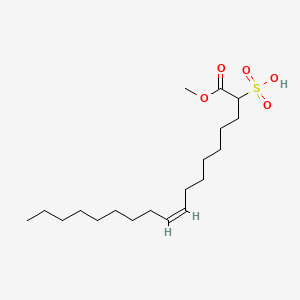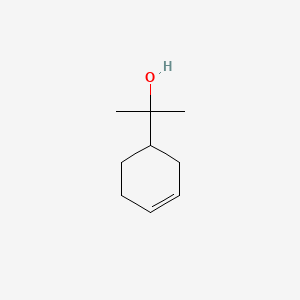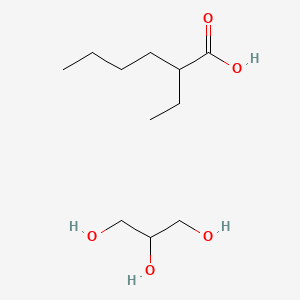
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol is a chemical compound with the molecular formula C9H20O5. It is an ester formed from the reaction of hexanoic acid, 2-ethyl- and 1,2,3-propanetriol (glycerol). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol typically involves the esterification reaction between hexanoic acid, 2-ethyl- and glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process and remove water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. The process involves the continuous feeding of hexanoic acid, 2-ethyl- and glycerol into the reactor, along with the acid catalyst. The reaction mixture is heated, and the ester product is continuously removed and purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid, 2-ethyl- and glycerol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and glycerol.
Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Hexanoic acid, 2-ethyl- and glycerol.
Transesterification: A different ester and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
科学的研究の応用
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of cosmetics, lubricants, and plasticizers.
作用機序
The mechanism of action of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid, 2-ethyl- and glycerol, which can then participate in metabolic pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug formulations or as a reagent in chemical reactions.
類似化合物との比較
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
Hexanoic acid, 2-ethyl-: A carboxylic acid used in the production of esters and other derivatives.
Glycerol esters: Esters formed from glycerol and various carboxylic acids, used in a wide range of applications.
Other fatty acid esters: Esters formed from fatty acids and alcohols, used in cosmetics, food, and industrial applications.
The uniqueness of this compound lies in its specific combination of hexanoic acid, 2-ethyl- and glycerol, which imparts unique properties and applications compared to other esters.
特性
CAS番号 |
102802-97-1 |
|---|---|
分子式 |
C11H24O5 |
分子量 |
236.31 g/mol |
IUPAC名 |
2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChIキー |
RMOLNTGRVKPELN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C(=O)O.C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


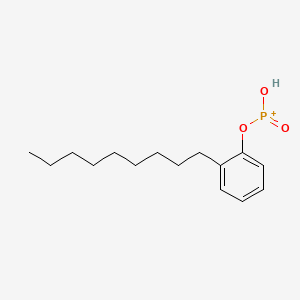

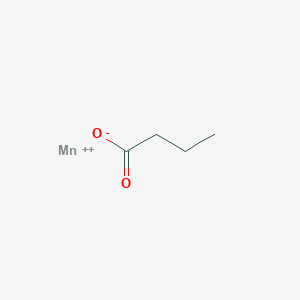




![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)

